N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as reactivity and stability.Scientific Research Applications
Antimicrobial and Antitubercular Properties
- Thiazole derivatives, including compounds similar to N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide, have shown significant antimicrobial and antitubercular activities. The presence of certain substituents enhances these properties, indicating potential use in treating various bacterial and fungal infections (Kumar et al., 2013).
Anticancer Activity
- Similar thiazole derivatives have been explored for their antitumor properties. Certain compounds demonstrate promising efficacy as anticancer agents, suggesting the potential of N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide in cancer research (Horishny et al., 2020).
Anticonvulsant Activity
- Research indicates that benzothiazole-sulfonamide derivatives, which share structural similarities with the compound , exhibit significant anticonvulsant activity. This suggests potential applications in developing treatments for epilepsy and related disorders (Khokra et al., 2019).
Enzyme Inhibition
- Studies on related sulfonamide compounds reveal substantial inhibitory activity against specific enzymes like α-glucosidase and acetylcholinesterase. This implies possible applications in managing diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-13-9-14(2)20-19(10-13)31-22(23-20)25-24-21(27)17-5-7-18(8-6-17)32(28,29)26-11-15(3)30-16(4)12-26/h5-10,15-16H,11-12H2,1-4H3,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBRHVAHJOYVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide |
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